6,7-Dichloro-4-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
6,7-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChI Key |
VGZHFXHVAWBZMW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 4 Methylquinoline
General Approaches to Quinoline (B57606) Core Synthesis
The formation of the quinoline ring system is typically achieved through the reaction of an aniline (B41778) derivative with a three-carbon component, leading to the construction of the pyridine (B92270) ring fused to the benzene (B151609) ring of the aniline. Several classical methods have been developed and refined over the years.
The Skraup synthesis is a classic and widely used method for the preparation of quinolines. wikipedia.org In its archetypal form, the reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.
A specific application of a Skraup-type reaction is the synthesis of 6,7-dichloroquinoline from 3,4-dichloroaniline. chemicalbook.com In this procedure, 3,4-dichloroaniline is heated with glycerol, sulfuric acid, and sodium 3-nitrobenzenesulfonate as the oxidizing agent. chemicalbook.com The reaction mixture is heated to 150°C for 12 hours. chemicalbook.com After workup and purification by recrystallization, a mixture of 5,6- and 6,7-dichloroquinoline is obtained. chemicalbook.com
| Reactants | Reagents | Conditions | Product | Yield |
| 3,4-Dichloroaniline, Glycerol | Sulfuric acid, Sodium 3-nitrobenzenesulfonate | 150°C, 12 hours | 6,7-Dichloroquinoline (and 5,6-isomer) | 65% |
This table summarizes the synthesis of 6,7-dichloroquinoline via a Skraup-type reaction.
Modern adaptations of the Skraup reaction often focus on using milder conditions and less hazardous oxidizing agents to improve the safety and efficiency of the synthesis.
The Doebner-Miller reaction is a versatile method for synthesizing quinolines, often considered a modification of the Skraup synthesis. wikipedia.orgsynarchive.com This reaction utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of an acid catalyst. wikipedia.org This approach allows for the introduction of substituents on the newly formed pyridine ring.
| Reactants | Reagents | Predicted Product |
| 3,4-Dichloroaniline, Crotonaldehyde | Acid catalyst (e.g., HCl, H2SO4), Oxidizing agent | 6,7-Dichloro-4-methylquinoline |
This table illustrates the proposed Doebner-Miller synthesis of this compound.
Besides the Skraup and Doebner-Miller reactions, several other methods are employed for quinoline synthesis. The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The Conrad-Limpach-Knorr synthesis utilizes the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines, which can be subsequently converted to other derivatives. The Friedländer synthesis, another important method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Specific Synthetic Routes to this compound and Related Dichloro-methylquinolines
The synthesis of this compound can be approached either by constructing the quinoline ring with the desired substitution pattern already in place or by modifying a pre-existing quinoline core.
The direct chlorination of 4-methylquinoline (lepidine) is a potential route to this compound. Electrophilic aromatic substitution on the quinoline ring is complex due to the deactivating effect of the nitrogen atom. However, under specific conditions, chlorination of the benzene ring of the quinoline system can be achieved. The positions of chlorination are influenced by the reaction conditions and the substituents already present on the ring. For instance, the synthesis of 4,7-dichloroquinoline (B193633), a key intermediate for several antimalarial drugs, is well-established and often starts from 3-chloroaniline. wikipedia.orgorgsyn.org This highlights that the substitution pattern of the starting aniline is crucial in determining the final product in many quinoline syntheses.
Another potential synthetic strategy involves the methylation of a pre-formed 6,7-dichloroquinoline ring system at the C-4 position. This approach is generally less common for introducing a methyl group at this position compared to building the ring with the methyl group already incorporated (e.g., via the Doebner-Miller reaction). Reactions to introduce alkyl groups at the C-4 position of a quinoline ring are often challenging and may require the activation of this position, for example, by converting it to a 4-chloroquinoline derivative, which can then undergo coupling reactions.
Multi-step Synthesis from Anilines and Carbonyl Precursors
The construction of the this compound core often relies on classical quinoline syntheses that involve the condensation of anilines with carbonyl compounds. These methods, while established, are continuously being refined to improve yields and incorporate greener reaction conditions.
One of the most prominent methods for quinoline synthesis is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound, 3,4-dichloroaniline serves as the aniline precursor. The α,β-unsaturated carbonyl component can be generated in situ from two carbonyl compounds, a variation known as the Beyer method. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgsynarchive.com The mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination pathway helping to explain the observed product distributions in some cases. wikipedia.org
Another significant route is the Combes quinoline synthesis , which utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The regioselectivity of the ring closure can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone. wikipedia.org
The Conrad-Limpach synthesis offers an alternative pathway where anilines are condensed with β-ketoesters to yield 4-hydroxyquinoline derivatives. jptcp.com These can then be further modified to introduce the desired substituents. Similarly, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core. nih.gov
A general representation of these synthetic strategies is the reaction of a substituted aniline, such as 3,4-dichloroaniline, with appropriate carbonyl precursors to construct the quinoline ring system. For instance, the reaction of 3,4-dichloroaniline with a suitable carbonyl compound under acidic conditions can lead to the formation of a mixture of 5,6- and 6,7-dichloroquinoline isomers, from which the desired 6,7-dichloro isomer can be isolated. chemicalbook.com
| Reaction Name | Aniline Precursor | Carbonyl Precursor(s) | Key Features |
| Doebner-von Miller | Substituted Aniline | α,β-Unsaturated Carbonyl | Acid-catalyzed, can involve in situ formation of the carbonyl compound. wikipedia.orgsynarchive.com |
| Combes Synthesis | Substituted Aniline | β-Diketone | Acid-catalyzed cyclization of an intermediate Schiff base. wikipedia.orgresearchgate.net |
| Conrad-Limpach | Substituted Aniline | β-Ketoester | Leads to 4-hydroxyquinoline derivatives. jptcp.com |
| Skraup Synthesis | Substituted Aniline | Glycerol | Requires a strong acid and an oxidizing agent. nih.gov |
Catalytic Approaches in the Derivatization of this compound
Catalysis plays a pivotal role in the efficient and selective derivatization of the this compound core. Modern catalytic methods enable the introduction of a wide range of functional groups, paving the way for the synthesis of diverse libraries of compounds for various applications.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine substituents at the 6- and 7-positions of the quinoline ring are amenable to these transformations.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for creating new C-C bonds. This reaction could be applied to this compound to introduce aryl or alkyl groups at the chlorinated positions, thereby modifying the electronic and steric properties of the molecule.
Aminocarbonylation is another palladium-catalyzed reaction that introduces an amide functional group. This process involves the reaction of an aryl halide with an amine and carbon monoxide, providing a direct route to carboxamides. This transformation would be valuable for creating derivatives of this compound with potential biological activity.
The Ullmann condensation or coupling is a classic method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, typically catalyzed by copper. This reaction is particularly useful for the arylation of amines, phenols, and thiols. In the context of this compound, an Ullmann coupling could be employed to substitute the chloro groups with various nucleophiles, such as amines or alkoxides, to generate a range of functionalized quinoline derivatives.
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Nanocatalysts have emerged as a promising approach due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts, including nano-structured TiO2 and nano ZnO, have been utilized in quinoline synthesis under milder and often solvent-free conditions. jptcp.com These "green" protocols offer advantages such as reduced reaction times, lower energy consumption, and easier catalyst recovery and reuse.
As mentioned in the synthesis of the quinoline core, Lewis and Brønsted acids are crucial catalysts. Lewis acids like tin tetrachloride and scandium(III) triflate, and Brønsted acids such as p-toluenesulfonic acid and perchloric acid, are commonly used to promote the condensation and cyclization steps in reactions like the Doebner-von Miller synthesis. wikipedia.org Montmorillonite K-10, a clay-based catalyst, has also been shown to be effective in the synthesis of quinoline derivatives, acting as a green and reusable Lewis acid catalyst. jptcp.com
| Catalytic Approach | Catalyst Type | Transformation | Potential Application on this compound |
| Suzuki-Miyaura Coupling | Palladium | C-C bond formation | Introduction of aryl/alkyl groups at C6 and C7. |
| Aminocarbonylation | Palladium | C-N and C=O bond formation | Synthesis of amide derivatives at C6 and C7. |
| Ullmann Coupling | Copper | C-N, C-O, C-S bond formation | Substitution of chloro groups with various nucleophiles. |
| Nanocatalysis | e.g., nano TiO2, nano ZnO | Quinoline synthesis | Greener synthesis of the quinoline core. jptcp.com |
| Acid Catalysis | Lewis and Brønsted Acids | Condensation and cyclization | Facilitating the formation of the quinoline ring. wikipedia.orgjptcp.com |
Functional Group Interconversions and Post-Synthesis Derivatization
Once the this compound core is synthesized, a variety of functional group interconversions and derivatization reactions can be performed to further elaborate the molecule.
The chloro substituents at the 6- and 7-positions are key handles for nucleophilic aromatic substitution (SNAr) reactions. For example, reaction with amines can lead to the corresponding amino-substituted quinolines. A study demonstrated the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine from 4,7-dichloroquinoline by heating with N,N-dimethyl-propane-1,3-diamine. nih.gov This highlights the reactivity of the chloro group at the 4-position, which is generally more activated towards nucleophilic substitution than those at the 6- and 7-positions.
The methyl group at the 4-position can also be a site for functionalization. It can potentially be oxidized to an aldehyde or a carboxylic acid, providing a handle for further modifications. For instance, 6,7-dimethoxy-4-methylquinoline has been nitrated at the C-5 position, and its methyl group was subsequently converted into an aldehyde. acs.org
Furthermore, the quinoline nitrogen can be oxidized to an N-oxide. For example, 4,7-dichloroquinoline has been oxidized to 4,7-dichloroquinoline 1-oxide using m-chloroperbenzoic acid (m-CPBA). mdpi.com This N-oxide can then be used in subsequent functionalization reactions at the C2 position. mdpi.com
These post-synthesis modifications are crucial for fine-tuning the properties of the molecule and for preparing a diverse range of derivatives for screening in various applications.
Nucleophilic Substitution Reactions at Halogenated and Alkyl Positions
The chemical reactivity of this compound is characterized by the presence of two chlorine substituents on the benzene ring and a methyl group on the pyridine ring. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of the quinoline core.
The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates the displacement of the chloride ion by a variety of nucleophiles. Studies on analogous 4-chloroquinoline derivatives have demonstrated successful substitutions with amines, thiols, and azides. For instance, the reaction of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine and 3-amino-1,2,4-triazole, has been shown to proceed efficiently, yielding the corresponding 4-aminoquinoline derivatives tandfonline.com. Similarly, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with reagents like thiourea, hydrazine, and sodium azide mdpi.com. These examples suggest that this compound would readily react with a range of nucleophiles at the C4 position.
The chlorine atoms at the C6 and C7 positions are less activated towards nucleophilic substitution compared to the C4-chloro group. Typically, harsh reaction conditions are required to displace these halogen atoms on the benzene portion of the quinoline ring.
Reactions involving the 4-methyl group are also a key aspect of the chemical transformations of this compound. The methyl group can undergo various reactions, including oxidation, halogenation, and condensation reactions, allowing for further functionalization of the quinoline scaffold. For example, the methyl group of 6,7-dichloro-2-methyl-5,8-quinolinedione has been oxidized to a formyl group using selenium dioxide mdpi.com. While this is on a quinolinedione system, it demonstrates the potential for oxidation of the methyl group in related quinoline structures.
Table 1: Representative Nucleophilic Substitution Reactions on Chloroquinolines
| Starting Material | Nucleophile | Product | Reference |
| 4,7-Dichloroquinoline | o-Phenylenediamine | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | tandfonline.com |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | 7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine | tandfonline.com |
| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium Azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |
Introduction of Diverse Chemical Moieties for Advanced Studies
The ability to introduce a wide array of chemical functionalities onto the this compound core is crucial for the exploration of its potential in various scientific fields. The reactivity at the C4-chloro position and the 4-methyl group provides convenient handles for such modifications.
Building upon the principles of nucleophilic aromatic substitution, a multitude of moieties can be introduced at the 4-position. The synthesis of various 4-aminoquinoline derivatives has been extensively reported through the reaction of 4-chloroquinolines with a diverse set of primary and secondary amines nih.gov. These reactions are often carried out by heating the reactants in a suitable solvent or under neat conditions. This methodology allows for the incorporation of alkylamines, anilines, and other heterocyclic amines, leading to a library of compounds for further investigation.
Furthermore, the functionalization of the quinoline ring can be achieved through metallation strategies. For instance, magnesiation of 7-chloroquinolines has been employed to generate organometallic intermediates that can react with various electrophiles, allowing for the introduction of iodo, carbinol, and other functional groups durham.ac.uk. While this has been demonstrated on 7-chloroquinolines, similar strategies could potentially be applied to this compound to functionalize other positions on the quinoline ring.
The introduction of moieties can also be directed at the C2 position of the quinoline ring. For example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, a C2-amide formation was achieved after N-oxidation of the quinoline ring mdpi.com. This highlights the possibility of functionalizing the C2 position, thereby expanding the structural diversity of the derivatives.
The derivatization of the 4-methyl group also opens up avenues for introducing diverse functionalities. Condensation reactions with aldehydes or other carbonyl compounds can lead to the formation of styrylquinolines or other extended conjugated systems.
Table 2: Examples of Functionalization of the Quinoline Scaffold
| Quinoline Derivative | Reagent/Method | Functional Group Introduced | Position of Functionalization | Reference |
| 4,7-Dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | Dimethylaminoethylamino | 4 | nih.gov |
| 7-Chloroquinolines | Magnesiation followed by electrophile | Iodo, Carbinol | Various | durham.ac.uk |
| 4,7-Dichloroquinoline | N-oxidation, then Benzonitrile/H₂SO₄ | Benzamido | 2 | mdpi.com |
| 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium Dioxide | Formyl | 2 (from methyl) | mdpi.com |
Reaction Mechanisms and Mechanistic Organic Chemistry of 6,7 Dichloro 4 Methylquinoline
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of the quinoline (B57606) core of 6,7-Dichloro-4-methylquinoline can be achieved through established methods like the Skraup or Doebner-von Miller reactions, which involve the cyclization of aniline (B41778) derivatives. vulcanchem.com Subsequent chlorination, typically an electrophilic aromatic substitution using agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), introduces chlorine atoms at the 6 and 7 positions. vulcanchem.com The methyl group can be introduced via Friedel-Crafts alkylation or direct alkylation. vulcanchem.com
In reactions involving this compound, various intermediates have been identified. For instance, in the synthesis of 2-arylated quinolines from 6,7-dichloro-2-methylquinoline (B1334107) and diynones, the reaction proceeds without the apparent involvement of a radical mechanism. rsc.org In the synthesis of quinoline derivatives, N-oxide intermediates can be formed through oxidation. The reduction of the compound can lead to the formation of amine derivatives.
Influence of Chlorine and Methyl Substituents on Reaction Selectivity and Rate
The chlorine and methyl substituents on the this compound ring significantly impact its reactivity. The two chlorine atoms at the 6 and 7 positions are electron-withdrawing groups, which generally decrease the electron density of the aromatic system. This deactivation makes the benzene (B151609) ring less susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the compound, making it more prone to nucleophilic attack. vulcanchem.comarabjchem.org
The methyl group at the 4-position is an electron-donating group. It can modulate the electronic properties and steric hindrance of the molecule. vulcanchem.com The position of substituents is crucial; for example, in 4,7-dichloroquinoline (B193633), the chlorine at the 4-position in the pyridine (B92270) ring is significantly more reactive in nucleophilic aromatic substitution reactions than chlorine atoms on the benzene ring. The presence and position of these substituents ultimately govern the regioselectivity and rate of various reactions. For instance, in palladium-catalyzed amination reactions, the substitution pattern of dichloroquinolines significantly affects the reaction's success and product yields. researchgate.net
Nucleophilic Reactivity and Electrophilic Attack Profiles of the Quinoline Moiety
The quinoline moiety in this compound exhibits both nucleophilic and electrophilic characteristics. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it a nucleophilic site. evitachem.com This allows it to react with electrophiles. evitachem.com For instance, the nitrogen can be protonated in the presence of acid, forming a quinolinium ion, which can lead to a red shift in the absorption spectrum. scirp.org
Mechanisms of Metal-Assisted Transformations and Complexation
This compound and its derivatives can participate in various metal-assisted transformations and form coordination complexes. In palladium-catalyzed reactions, such as the Suzuki coupling, the quinoline derivative can be coupled with other molecules. For example, 4-chloro quinolines can undergo a Suzuki reaction with boronic acid derivatives in the presence of a palladium catalyst. google.com
The nitrogen atom and, in some derivatives, other functional groups can act as ligands, coordinating with metal ions. For instance, 6,7-dichloro-5,8-quinolinedione, a related compound, has been shown to form complexes with various transition metals like zinc, cobalt, nickel, and manganese. researchgate.net In some cases, the complexation with a metal ion can lead to unexpected transformations of the quinoline ligand itself. researchgate.net The study of these metal complexes is significant, as they can exhibit interesting chemical properties and potential applications.
Kinetics and Thermodynamics of Chemical Reactions Involving this compound
The kinetics and thermodynamics of reactions involving this compound are influenced by its structure and the reaction conditions. The rate of reaction can be affected by factors such as the concentration of reactants, temperature, and the presence of catalysts. For example, in the oxidation of some heterocyclic compounds by cerium(IV), the reaction follows first-order kinetics with respect to the oxidant at low concentrations. researchgate.net
Thermodynamic parameters, such as the enthalpy of formation, provide insight into the stability of the molecule and its derivatives. The standard molar enthalpy of formation for methyl-substituted quinolines has been studied, and it is influenced by the position of the methyl group on the quinoline ring. iupac.org The autoxidation of hydroquinones, a related class of compounds, is pH-dependent, with the rate increasing as the pH increases. nih.gov Understanding the kinetics and thermodynamics is crucial for optimizing reaction conditions and predicting the feasibility and outcome of chemical transformations.
Computational and Theoretical Chemistry Studies of 6,7 Dichloro 4 Methylquinoline
Spectroscopic Property Prediction through Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These simulations provide a detailed understanding of the relationship between molecular structure and spectral data.
Theoretical vibrational analysis using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can predict the Infrared (IR) and Raman spectra of 6,7-Dichloro-4-methylquinoline. uantwerpen.betsijournals.com The calculated wavenumbers, after appropriate scaling, typically show good agreement with experimental data. uantwerpen.be
The simulated spectra for this compound would exhibit characteristic vibrational modes. Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. researchgate.net The stretching modes of the methyl group (C-H) are predicted to appear around 2970-2915 cm⁻¹. arabjchem.org The C=C and C=N stretching vibrations of the quinoline (B57606) ring would be observed in the 1620–1430 cm⁻¹ range. The C-Cl stretching modes are characteristically found in the broader region of 850–550 cm⁻¹. arabjchem.org Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of these vibrational modes. researchgate.net
Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3080 | 3085 |
| Methyl C-H Stretch | 2965 | 2970 |
| Ring C=C/C=N Stretch | 1610, 1575, 1490 | 1612, 1578, 1495 |
| Methyl C-H Bend | 1440, 1370 | 1445, 1375 |
| In-plane C-H Deformation | 1120, 1060 | 1125, 1065 |
| C-Cl Stretch | 740, 670 | 745, 672 |
The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. tsijournals.comresearchgate.net By calculating the magnetic shielding tensors for this compound, its NMR spectrum can be simulated. These theoretical calculations are valuable for spectral assignment and structural confirmation. tsijournals.com
For this compound, the proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The methyl protons would likely appear as a singlet in the upfield region (around 2.5-2.7 ppm). The aromatic protons on the quinoline ring would resonate at higher chemical shifts (7.0-9.0 ppm), with their exact positions influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom. Similarly, the ¹³C NMR spectrum would show characteristic signals for the quinoline carbons, with the carbons bonded to chlorine (C6 and C7) and nitrogen exhibiting significant shifts. tsijournals.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.75 | C2 | 151.0 |
| H3 | 7.40 | C3 | 122.5 |
| H5 | 8.10 | C4 | 148.5 |
| H8 | 8.20 | C4a | 126.0 |
| 4-CH₃ | 2.65 | C5 | 128.0 |
| C6 | 135.0 | ||
| C7 | 134.0 | ||
| C8 | 129.5 | ||
| C8a | 149.0 | ||
| 4-CH₃ | 19.0 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) spectra of molecules by calculating their electronic transition energies and oscillator strengths. science.govgithub.io This approach helps in understanding the electronic structure and the nature of transitions, such as π→π* and n→π*, which are characteristic of aromatic heterocyclic systems like quinoline. researchgate.netnih.gov
For this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the absorption maxima (λ_max). nih.govunimore.it The calculations would likely reveal intense π→π* transitions responsible for the primary absorption bands. The solvent environment can be included in these models using methods like the Polarizable Continuum Model (PCM), which allows for the prediction of solvatochromic shifts. researchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of these electronic transitions. researchgate.netresearchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 325 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 235 | 0.45 | HOMO → LUMO+1 (π→π*) |
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are essential for exploring the potential biological activity of compounds by simulating their interactions with macromolecular targets and elucidating the structural features responsible for this activity.
Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological or pharmacological activity. nih.govnih.gov For this compound, DFT calculations can determine various molecular descriptors, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO-LUMO gap). researchgate.netresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This simulation predicts the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. uantwerpen.bearabjchem.org
For this compound, docking studies could be performed against various known drug targets, such as kinases or dehydrogenases, for which other quinoline derivatives have shown inhibitory activity. uantwerpen.be The simulation would place the this compound molecule into the binding pocket of the target protein and score the different poses based on a scoring function that estimates the binding energy. The results would highlight key amino acid residues that interact with the quinoline ring, the methyl group, and the dichloro substituents, providing a structural hypothesis for its mechanism of action and offering a rationale for further lead optimization. arabjchem.org
Molecular Dynamics Simulations for Conformational Studies
For instance, in studies of other substituted quinolines, MD simulations have revealed differences in conformational properties based on the nature and position of the substituent groups. nih.gov These differences can influence how the molecules interact with biological targets or their diffusion capabilities. nih.gov In the case of this compound, the rigid quinoline core is expected to be the dominant structural feature. However, the methyl group at position 4 and the chloro groups at positions 6 and 7 will influence the molecule's electronic distribution and steric profile. MD simulations could reveal subtle conformational adjustments, such as out-of-plane movements or rotational behavior of the methyl group, and how these are influenced by solvent interactions.
The general approach for such a study would involve:
System Setup: Placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO).
Equilibration: Running a short simulation to allow the system to reach thermal and pressure equilibrium.
Production Run: A longer simulation from which the trajectory data is collected for analysis.
Analysis of the trajectory would likely focus on parameters such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 1: Representative Data from MD Simulations of Substituted Quinolines (Note: This table contains illustrative data from studies on other quinoline derivatives to demonstrate the type of information obtained from MD simulations.)
| Compound | Simulation Environment | Key Finding | Reference |
|---|---|---|---|
| C2-substituted pyrrolo[2,3-f]quinolines | Water, DMSO, Lipid Bilayer | Differences in conformational properties and diffusion ability based on substitution. | nih.gov |
| Phosphorus-substituted quinoline derivatives | In complex with proteins | Inhibitors were stable in the active sites of the selected proteins over 10 ns. | arabjchem.org |
| Quinoline derivatives as protease inhibitors | In complex with Mpro enzyme | Conformational stability of the compound-protein complex with flexible binding pocket residues. | researchgate.net |
Theoretical Characterization of Hyperpolarizabilities and Nonlinear Optical Properties
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. mdpi.com Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of molecules like this compound. tandfonline.com The key parameter for second-order NLO materials is the first hyperpolarizability (β).
Computational studies on various quinoline derivatives have shown that their NLO properties are highly dependent on the electronic nature of the substituents and their positions on the quinoline ring. tandfonline.comuantwerpen.be The introduction of electron-donating groups (EDGs) and electron-accepting groups (EAGs) can create a push-pull system, enhancing the intramolecular charge transfer (ICT) and leading to a larger hyperpolarizability. rsc.org
In this compound, the quinoline ring system acts as a π-conjugated bridge. The two chlorine atoms at positions 6 and 7 are electron-withdrawing groups due to their high electronegativity. The methyl group at position 4 is a weak electron-donating group. This substitution pattern establishes a degree of intramolecular charge transfer, which is a prerequisite for a significant NLO response.
Theoretical calculations for NLO properties typically involve:
Geometry Optimization: The molecular structure is optimized using a suitable DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)). tandfonline.com
Calculation of NLO Properties: The static first hyperpolarizability (β) and other related properties like dipole moment (μ) and polarizability (α) are calculated. mdpi.com
Studies on halogenated quinolines and other similar compounds indicate that halogen substitution can significantly influence NLO properties. researchgate.net The presence of chloro groups in this compound is expected to enhance its NLO response compared to the unsubstituted quinoline. The methyl group further modulates this effect. The extended π-electron delocalization over the quinoline moiety is crucial for the nonlinearity of the molecule. uantwerpen.be
The first hyperpolarizability is a tensor quantity, and its total value (β_tot) is often calculated from its components using the following equation:
β_tot = (β_x² + β_y² + β_z²)^(1/2)
where β_x, β_y, and β_z are the components along the respective axes.
Table 2: Calculated NLO Properties of Representative Substituted Quinolines (Note: This table presents illustrative data from theoretical studies on various quinoline derivatives to provide a comparative context for the potential NLO properties of this compound.)
| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] | Reference |
|---|---|---|---|---|---|
| Quinoline | PBE/6-311G++(d,p) (gas phase) | 2.5 | 172.8 | 100.8 | tandfonline.com |
| 7-Amino-quinoline | PBE/6-311++G(d,p) (DMSO) | 4.8 | 196.8 | 697.1 | tandfonline.com |
| 2-Formyl-quinoline | PBE/6-311++G(d,p) (DMSO) | 5.3 | 200.7 | 400.9 | tandfonline.com |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | B3LYP/6-31+G(d,p) | - | - | - | uantwerpen.be |
These studies consistently show that strategic substitution on the quinoline ring system is a viable approach to designing molecules with significant NLO properties. mdpi.comtandfonline.comrsc.org The combination of electron-withdrawing chloro groups and an electron-donating methyl group in this compound suggests that it likely possesses a noteworthy NLO response, which could be quantified through specific DFT calculations.
Spectroscopic Characterization and Structural Elucidation of 6,7 Dichloro 4 Methylquinoline
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the energy required to excite the molecule from one vibrational level to another. These frequencies are characteristic of the types of bonds and functional groups present.
FT-IR spectroscopy is a powerful technique for identifying functional groups in a molecule. mdpi.com The FT-IR spectrum of quinoline (B57606) derivatives is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3120–3000 cm⁻¹. arabjchem.org For substituted quinolines, the ring stretching modes appear in the fingerprint region, with notable bands around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range. arabjchem.orgresearchgate.net
The presence of the methyl group introduces characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl group are expected to appear around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. Methyl group bending modes are typically found near 1440 cm⁻¹ and 1370 cm⁻¹. arabjchem.org
The carbon-chlorine (C-Cl) stretching vibrations are generally observed in the 850–550 cm⁻¹ region. arabjchem.org Specifically for 6,7-dichloro substituted quinolines, these C-Cl stretching modes have been experimentally observed and computationally assigned to bands around 740 cm⁻¹ and 675 cm⁻¹. arabjchem.org
Table 1: Characteristic FT-IR Vibrational Frequencies for 6,7-Dichloro-4-methylquinoline and Related Structures
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3120–3000 | arabjchem.org |
| Methyl C-H Stretch | 2970–2915 | arabjchem.org |
| Quinoline Ring Stretching | 1610–1460 | arabjchem.org |
| Methyl Bending | 1440–1370 | arabjchem.org |
| C-Cl Stretch | 850–550 | arabjchem.org |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR relies on changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule during vibration. For quinoline derivatives, the ring stretching modes are also prominent in the Raman spectrum, often appearing between 1610 cm⁻¹ and 1300 cm⁻¹. arabjchem.org The ring breathing mode, a symmetric expansion and contraction of the entire ring system, is a characteristic Raman band. researchgate.net
The C-Cl stretching vibrations are also observable in the Raman spectrum and have been assigned to bands at approximately 740 cm⁻¹ and 675 cm⁻¹ for dichlorinated quinolines. arabjchem.org The methyl group vibrations, including stretching and bending modes, will also give rise to signals in the Raman spectrum, complementing the data obtained from FT-IR. arabjchem.org The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound.
Table 2: Key Raman Shifts for this compound and Related Compounds
| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3094–3033 | arabjchem.org |
| Methyl C-H Stretch | 3005–2916 | arabjchem.org |
| Quinoline Ring Stretching | 1610–1306 | arabjchem.org |
| C-Cl Stretch | 740, 675 | arabjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
In the ¹H NMR spectrum of this compound, the protons on the quinoline ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. msu.edu The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring. The protons on the benzene (B151609) ring portion (H-5 and H-8) and the pyridine (B92270) ring portion (H-2 and H-3) will have distinct chemical shifts. The methyl group protons will appear as a singlet in the upfield region, generally around δ 2.5-3.0 ppm. nih.gov The integration of the signals will correspond to the number of protons in each environment (e.g., 3H for the methyl group, 1H for each of the aromatic protons).
Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Protons (H-2, H-3, H-5, H-8) | 7.0–9.0 | Singlets/Doublets | msu.edumdpi.com |
| Methyl Protons (-CH₃) | 2.5–3.0 | Singlet | nih.gov |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the quinoline ring will resonate in the downfield region, typically between δ 110 and 160 ppm. researchgate.netlibretexts.org The carbons bonded to the electronegative chlorine atoms (C-6 and C-7) and the nitrogen atom (C-2, C-4, C-8a) will be shifted further downfield. libretexts.org The carbon of the methyl group will appear at a much higher field, usually in the range of δ 15–25 ppm. nih.gov A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Quinoline Ring Carbons | 110–160 | researchgate.netlibretexts.org |
| Methyl Carbon (-CH₃) | 15–25 | nih.gov |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between neighboring aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can show correlations between the methyl protons and the C-4 and C-3 carbons, confirming the position of the methyl group. researchgate.net
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. ipb.pt
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. ubbcluj.ro When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. sci-hub.se The wavelengths at which a molecule absorbs light are characteristic of its electronic structure. ubbcluj.ro For aromatic systems like quinolines, these transitions typically involve π → π* and n → π* transitions. elte.hu The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically less intense, involve the promotion of a non-bonding electron (from the nitrogen atom in the quinoline ring) to a π* antibonding orbital. elte.hu
The absorption spectrum of a quinoline derivative is influenced by the type and position of substituents on the aromatic ring. units.it Halogen substituents, such as the chloro groups in this compound, can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and can also affect the intensity of the absorption bands (hyperchromic or hypochromic effects). sci-hub.se Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by predicting the electronic transitions and helping to assign the observed absorption bands. researchgate.net
Table 1: Predicted UV-Vis Absorption Data for a Related Quinoline Derivative
| Solvent | Transition | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Gas Phase | S0 → S1 | 315.43 | 0.0832 |
| S0 → S2 | 299.19 | 0.1133 | |
| S0 → S3 | 272.24 | 0.0101 | |
| Ethanol | S0 → S1 | 318.53 | 0.1251 |
| S0 → S2 | 301.62 | 0.1601 | |
| S0 → S3 | 273.74 | 0.0163 |
Data adapted from theoretical calculations on a similar quinoline derivative.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules that emit light after being electronically excited. nih.gov This technique provides information on the emission spectrum, fluorescence quantum yield, and fluorescence lifetime. Similar to absorption, the fluorescence properties of quinoline derivatives are highly sensitive to their molecular structure and environment. researchgate.net
The presence of heavy atoms like chlorine can influence the fluorescence of a molecule through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially quenching fluorescence and promoting phosphorescence. The solvent polarity can also significantly impact the fluorescence emission, leading to solvatochromic shifts in the emission wavelength. nih.gov For some quinoline derivatives, their fluorescence makes them suitable for applications such as fluorescent probes in materials science.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. etamu.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. lcms.cz This technique is crucial for confirming the molecular formula of a newly synthesized compound or for identifying unknown substances. mdpi.comsemanticscholar.org For this compound, HRMS would be used to confirm its molecular formula, C10H7Cl2N, by providing a precise mass-to-charge ratio (m/z) of the molecular ion.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com This technique is ideal for analyzing volatile and thermally stable compounds. researchgate.netrestek.com In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum. etamu.edumdpi.com This allows for the identification and quantification of the individual components of a mixture. amazonaws.com For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum that confirms its identity.
Analysis of Mass Fragmentation Patterns
The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. cdnsciencepub.com Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation, breaking into smaller, charged fragments. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules such as HCN. researchgate.net The presence of the methyl group and chlorine atoms will also direct the fragmentation pathways. For instance, the loss of a chlorine atom or a methyl radical from the molecular ion would result in significant fragment ions. The fragmentation of alkylquinolines is often analogous to that of alkylbenzenes. cdnsciencepub.com The study of these patterns is essential for the structural elucidation of quinoline isomers and related compounds. lookchem.comcdnsciencepub.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methylquinoline (Lepidine) |
| 5,7-dichloro-2-methylquinoline-8-ol |
| Tripentafluorophenylborane |
| [B(C6F5)2(MeClQ)] |
| 8-methoxyquinoline |
| 9H-carbazole |
| 4,7-dichloro-1,10-phenanthrolines |
| 4-chloro-8-nitroquinoline |
| 8-(tert-butyl)-2-methyl-5-nitroquinoline |
| 9-(8-nitroquinolin-7-yl)-9H-carbazole |
| (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one |
| 2-(tert-butyl)-5,7-dichloro-4-(4-fluorophenoxy)quinoline |
| 4-quinolinecarboxylic acid methyl ester |
| 2,4-dichloroquinoline |
| 4-chloro-2-oxo-quinoline |
| 2-(4-Methoxybenzyloxy)-4-methylquinoline |
X-ray diffraction techniques are indispensable in the field of chemistry for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule. For a compound like this compound, X-ray diffraction would be the definitive method for confirming its molecular structure and understanding its solid-state packing.
Single Crystal X-ray Diffraction for Absolute Configuration
Single crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the detailed three-dimensional structure of a molecule. nih.govuol.de The method involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis yields a precise model of the electron density within the crystal, from which the positions of individual atoms can be determined with high accuracy. uol.deunizar-csic.es This allows for the definitive determination of the relative configuration of all stereogenic centers within a molecule. nih.gov
For chiral molecules that are crystallized as a single enantiomer, SC-XRD can also be used to determine the absolute configuration. nih.govunizar-csic.esexcillum.com This is typically achieved through the analysis of anomalous dispersion effects, which are particularly effective when a heavy atom (like chlorine) is present in the structure. nih.gov While this compound itself is not chiral, derivatives of it could be. In such cases, SC-XRD would be the ultimate tool for assigning the absolute stereochemistry.
Although a specific crystal structure determination for this compound is not available in the surveyed literature, the crystallographic data from related chlorinated quinoline derivatives can illustrate the type of information obtained from such an analysis. The table below presents crystallographic data for two examples of substituted chloro-quinolines.
Table 1: Illustrative Crystallographic Data for Related Chloro-Quinoline Compounds
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3-bromomethyl-2-chloro-quinoline | C₁₀H₇BrClN | Triclinic | P-1 | 6.587 | 7.278 | 10.442 | 83.59 | 75.42 | 77.39 | semanticscholar.org |
| 4-Azido-2-chloro-6-methylquinoline | C₁₀H₇ClN₄ | Triclinic | P-1 | 6.9517 | 7.6078 | 10.0191 | 75.694 | 82.147 | 76.532 | iucr.org |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. units.it Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. units.it The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic intensities. units.itresearchgate.net
The primary applications of PXRD in pharmaceutical and chemical analysis include:
Identification of crystalline phases by comparing the experimental pattern to a database of known patterns, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD). units.iticdd.com
Determination of the purity of a sample, as different crystalline phases (polymorphs, solvates, or impurities) will produce distinct diffraction patterns.
Analysis of polymorphism, which is the ability of a compound to exist in more than one crystal structure.
An experimental PXRD pattern for this compound has not been reported in the searched literature. However, if a single crystal structure were determined, a theoretical powder pattern could be calculated from the crystallographic data. researchgate.net This calculated pattern serves as a reference for confirming the identity and phase purity of bulk-synthesized material. The table below shows an example of powder diffraction data for a substituted quinoline, illustrating the format of such data.
Table 2: Example of Powder X-ray Diffraction Data for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline cambridge.org
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.52 | 10.37 | 100.0 |
| 11.85 | 7.46 | 12.3 |
| 12.59 | 7.02 | 13.9 |
| 16.42 | 5.39 | 10.6 |
| 17.09 | 5.18 | 41.7 |
| 18.99 | 4.67 | 12.1 |
| 21.11 | 4.21 | 24.3 |
| 24.28 | 3.66 | 23.3 |
| 25.40 | 3.50 | 16.9 |
| 26.33 | 3.38 | 13.3 |
Crystallographic Database Analysis of Related Chlorinated Quinolines
Analysis of crystallographic databases, such as the Cambridge Structural Database (CSD), provides valuable insights into the structural trends of a family of compounds. rasayanjournal.co.inbiokeanos.com A survey of chlorinated quinoline derivatives reveals common packing motifs and intermolecular interactions that are likely to be relevant to the crystal structure of this compound.
A study of various chlorinated quinolines deposited in the CSD showed a strong preference for crystallization in the monoclinic crystal system (approximately 65% of structures), with the space group P2₁/c (or its non-standard setting P2₁/n) being particularly common (58% of structures). rasayanjournal.co.in Orthorhombic systems were the next most frequent. rasayanjournal.co.in This suggests that if this compound were crystallized, it would have a high probability of belonging to one of these common crystal systems.
The intermolecular interactions in these structures are often dominated by weak hydrogen bonds, such as C-H···Cl and C-H···N, as well as π-π stacking interactions between the aromatic quinoline rings. iucr.orgrasayanjournal.co.in The positions of the chlorine and methyl substituents on the quinoline core would play a significant role in directing the specific packing arrangement and the nature of these intermolecular contacts. For instance, the crystal structure of 6,7-dichloro-2-methyl-5,8-quinolinedione is stabilized by weak C-H···O and C-H···Cl hydrogen bonds. researchgate.net
The following table summarizes crystallographic data for a selection of chlorinated quinoline derivatives, providing a comparative overview of their solid-state structures.
Table 3: Crystallographic Data for a Selection of Chlorinated Quinoline Derivatives
| Compound Name | Formula | Crystal System | Space Group | Reference |
| 2,4-Dichloroquinoline | C₉H₅Cl₂N | Monoclinic | P2₁/n | rasayanjournal.co.in |
| 2-Chloro-4-methylquinoline | C₁₀H₈ClN | Monoclinic | P2₁/n | rasayanjournal.co.in |
| 2,4-dichloro-6-methylquinoline | C₁₀H₈Cl₂N | Monoclinic | P2₁/n | rasayanjournal.co.in |
| 2,4-Dichloro-7,8-dimethylquinoline | C₁₁H₉Cl₂N | Monoclinic | P2₁/c | rasayanjournal.co.in |
| 2-chloro-6,7-difluoroquinoline | C₉H₄ClF₂N | Monoclinic | P2₁/c | rasayanjournal.co.in |
| 4-methylquinolinium 2-chloro-4-nitrobenzoate | C₁₀H₁₀N⁺·C₇H₃ClNO₄⁻ | Monoclinic | P2₁/c | iucr.org |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | C₁₀H₅Cl₂NO₂ | Monoclinic | P2₁/c | researchgate.net |
Advanced Research Applications and Environmental Considerations
Exploration of 6,7-Dichloro-4-methylquinoline as a Privileged Molecular Scaffold in Chemical Design
The unique arrangement of atoms and functional groups in this compound makes it a valuable scaffold for the design and synthesis of novel chemical entities with tailored properties. The presence of chlorine atoms at the 6 and 7 positions, a methyl group at the 4-position, and the inherent aromaticity of the quinoline (B57606) ring system all contribute to its utility in creating diverse molecular architectures.
Design of Novel Compounds with Enhanced Selectivity and Reactivity Profiles
The dichlorinated quinoline core of this compound provides a template for developing compounds with improved selectivity and reactivity. The chlorine substituents significantly influence the electronic properties of the quinoline ring, enhancing its electrophilicity. vulcanchem.com This increased reactivity makes the scaffold amenable to various chemical modifications, particularly nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The strategic placement of these chlorine atoms can lead to a higher local concentration of a compound near a biological target, although this does not always directly translate to higher biological activity. sci-hub.se The steric and electronic effects of the chlorine atoms can lead to more specific interactions within the binding pocket of a protein, either tightening or loosening contacts with surrounding amino acid residues. sci-hub.se This modulation of interaction is a key principle in designing drugs with high affinity and specificity for their targets. researchgate.net
Research on related dichloroquinoline derivatives has demonstrated that these compounds can serve as starting materials for creating extensive libraries of analogs for structure-activity relationship (SAR) studies. For instance, the synthesis of various substituted quinolines allows for the exploration of how different functional groups at various positions on the quinoline ring affect biological activity. grafiati.com
Table 1: Examples of Dichloroquinoline Derivatives and their Synthetic Utility
| Compound | Starting Material | Key Reactions | Application | Reference |
| 2,4-dichloro-8-methylquinoline | 4-hydroxy-8-methylquinolin-2(1H)-one | Chlorination | Synthesis of 4-substituted 2-quinolinones | mdpi.com |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | 6,7-dichloro-2-methyl-5,8-quinolinedione | Nucleophilic substitution | Synthesis of azanaphthoquinones | d-nb.info |
| 4,7-dichloroquinoline (B193633) | 4,7-dichloroquinoline | Reaction with aminoalkylamines | Antimalarial drug synthesis | |
| 6,8-Dichloro-2-methylquinoline-4-carboxylic acid | 2-methylquinoline | Chlorination | Building block for complex quinoline derivatives |
Applications in Ligand Design for Organometallic Catalysis
The field of organometallic catalysis relies heavily on the design of ligands that can coordinate to a metal center and modulate its catalytic activity. ijfmr.com The quinoline scaffold, with its nitrogen atom capable of coordinating to metals, is a valuable component in the design of such ligands. The electronic properties of the quinoline ring, which can be tuned by substituents like the chloro and methyl groups in this compound, can influence the stability and reactivity of the resulting organometallic complex.
While specific studies on the direct use of this compound as a ligand in organometallic catalysis are not extensively documented in the provided results, the general principles of ligand design suggest its potential. The hydrazino derivative of a related compound, 6,7-dichloro-4-hydrazino-2-methylquinoline, can undergo condensation reactions to form hydrazones, which are known to be valuable in coordination chemistry and catalyst design. vulcanchem.com The design of ligands is a critical factor in enhancing the performance of organometallic catalysts. ijfmr.com
Investigation of Molecular Mechanisms of Action in Biological Contexts
Understanding how a compound interacts with biological systems at the molecular level is fundamental to its development as a therapeutic agent or a research tool. For this compound and its derivatives, this involves identifying their cellular and molecular targets and elucidating how structural variations impact their biological activity.
In vitro Studies on Cellular and Molecular Targets
In vitro studies are crucial for identifying the specific cellular components and molecular pathways affected by a compound. For quinoline derivatives, a common mechanism of action involves the inhibition of enzymes that are essential for the survival of pathogens or the proliferation of cancer cells.
For example, derivatives of the related 4,7-dichloroquinoline are known to inhibit heme polymerase in the malaria parasite, leading to the accumulation of toxic heme and parasite death. Other quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The presence of chlorine atoms on the quinoline ring can enhance the binding affinity of these compounds to their target enzymes.
In the context of cancer research, quinoline derivatives have been shown to induce cytotoxicity and apoptosis in various cancer cell lines. The proposed mechanisms include interference with DNA replication and inhibition of key enzymes. For instance, some 7-chloroquinoline (B30040) hydrazones have demonstrated significant cytotoxic potential against a broad panel of cancer cell lines, including those from leukemia, lung cancer, and breast cancer. nih.gov
Table 2: Investigated Biological Activities of Dichloroquinoline Derivatives
| Derivative Class | Biological Activity | Proposed Mechanism of Action | Reference |
| 4,7-Dichloroquinolines | Antimalarial | Inhibition of heme polymerase | |
| Dichloro-methylquinolines | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | |
| Dichloro-methylquinolines | Anticancer | DNA interference, enzyme inhibition | |
| 7-Chloroquinolinehydrazones | Anticancer | Induction of apoptosis | nih.gov |
| Aminated quinolinequinones | Antibacterial | Not fully elucidated, promising activity against S. aureus | nih.govacs.org |
SAR Studies for Modulating Bioactivity through Structural Variations
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. nih.gov
The position and nature of substituents on the quinoline ring play a critical role in determining bioactivity. For instance, in a series of N-aryl-trimethoxy quinolin-4-amines, increasing the lipophilicity of the substituent at the 4-position of the N-phenyl group generally increased cytotoxicity in cancer cells. nih.gov The presence of a methyl group at the C-2 position of 6,7-dichloro-5,8-quinolinedione was found to significantly alter its biological activity compared to the unsubstituted analog. researchgate.net
The chlorine atoms in this compound are particularly important in this regard. The addition of chlorine atoms can increase lipophilicity, potentially enhancing cellular uptake. sci-hub.se Furthermore, the electronic-withdrawing nature of chlorine can influence the reactivity of the quinoline ring system. vulcanchem.com
Environmental Fate and Biotransformation of Quinoline Derivatives
The widespread use of quinoline-based compounds necessitates an understanding of their environmental fate and potential for biotransformation. Quinoline and its derivatives can enter the environment through various industrial activities. canada.ca
Quinoline itself is known to be biodegradable under certain conditions, particularly in the presence of microorganisms in soil and surface water. canada.caepa.gov However, its degradation can be slow in environments with low oxygen levels, low temperatures, and limited carbon sources, such as deep soil and groundwater. canada.ca The biotransformation of quinoline in organisms like bacteria and fish can lead to the formation of epoxide intermediates, some of which have the potential to be genotoxic. canada.ca
Hydroxylation is a common step in the biodegradation of quinoline, and this process can lead to detoxification. researchgate.net While quinoline itself can be genotoxic, its hydroxylated metabolites may have a reduced genotoxic potential. researchgate.net
Compared to some other agrochemicals, quinoline derivatives are considered to have a more favorable environmental profile, with moderate biodegradability and low bioaccumulation potential. researchgate.net However, comprehensive environmental risk assessments are essential to fully understand their impact, taking into account the specific chemical structures and environmental conditions. researchgate.net
Role in Material Science and Dye Chemistry
Quinoline derivatives are recognized for their applications in material science and dye chemistry. evitachem.comresearchgate.net They serve as precursors in the synthesis of dyes and pigments. evitachem.com Specifically, quinoline is used to produce cyanine (B1664457) blue pigments and photosensitive pigments. researchgate.net While the direct application of this compound in these fields is not extensively documented, related chlorinated quinoline structures are used. For example, 3-chloromethyl-2,7-dichloro-8-methylquinoline (B1602527) serves as a scaffold for fluorescent dyes after reduction. vulcanchem.com
Future Research Directions and Unexplored Scientific Potential
The scientific potential of this compound and its derivatives remains an area for further exploration. Quinolines are a versatile class of compounds with a wide range of reported biological activities, including antimicrobial and anticancer properties. ontosight.ainih.gov This suggests that this compound could be a candidate for screening for such bioactivities and serve as a lead compound for drug development. ontosight.ai
Future research could focus on:
Detailed Elucidation of Biodegradation Pathways: A thorough investigation into the specific aerobic and anaerobic degradation pathways of this compound to identify key enzymes and intermediate metabolites.
Synthesis of Novel Derivatives: Utilizing this compound as a building block for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. mdpi.comcymitquimica.com
Exploration of Photophysical Properties: Investigating the luminescent and fluorescent properties of this compound and its derivatives for potential use in optoelectronic devices or as fluorescent probes. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity, which could guide the design of more potent and selective compounds. nih.gov
Q & A
Basic: What are the standard synthetic routes for 6,7-Dichloro-4-methylquinoline, and how can reaction conditions be optimized?
Answer:
The synthesis of quinoline derivatives typically involves cyclization or halogenation reactions. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized by refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, followed by purification via column chromatography (petroleum ether:EtOAc = 8:1) . Optimization steps include:
- Temperature control : Prolonged heating under reflux ensures complete chlorination.
- Solvent selection : Methanol is effective for recrystallization to obtain high-purity crystals.
- Analytical validation : Use reversed-phase HPLC (C18 column) and ¹H NMR (DMSO-d₆, δ 8.57–4.03 ppm) to confirm purity (>95%) and structural integrity .
Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?
Answer:
Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from differences in substituent positioning, stereochemistry, or assay protocols. Methodological strategies include:
- Comparative SAR studies : Compare similarity indices of derivatives (e.g., fluorinated vs. chlorinated analogs) to identify structural determinants of activity. For example, 4-Chloro-8-fluoro-2-methylquinoline has a similarity index of 0.94 to its dichloro analog, suggesting minor substituent effects .
- Standardized bioassays : Use consistent in vitro models (e.g., bacterial DNA gyrase inhibition assays) and control compounds to minimize variability .
- Data normalization : Express activity relative to known standards (e.g., ciprofloxacin for antimicrobial studies) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.6 ppm) and methyl groups (δ ~2.5 ppm) confirm substitution patterns .
- HPLC : Reversed-phase C18 columns with TFA-modified mobile phases (0.1% TFA in H₂O/CH₃CN) ensure purity assessment .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 224 [M+1] for 4-chloro-6,7-dimethoxyquinoline) validate molecular weight .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity at the quinoline core, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Chlorine substituents : Activate the 4-position for nucleophilic substitution.
- Methyl groups : Provide steric hindrance, directing reactions to meta positions.
- Catalytic systems : Use PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane for efficient coupling with arylboronic acids .
Basic: What are the best practices for handling and storing halogenated quinolines to ensure stability?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at RT; avoid moisture to prevent hydrolysis .
- Solubility : Use DMSO or DMF for stock solutions; avoid protic solvents for chlorinated derivatives .
- Safety : Follow GHS guidelines (H315/H319/H335) for skin/eye irritation and respiratory protection .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN).
- QSAR models : Correlate Cl/CH₃ substituent positions with MIC values (e.g., against S. aureus) .
- DFT calculations : Analyze HOMO/LUMO orbitals to predict reactivity in enzyme-binding pockets .
Basic: What structural analogs of this compound are commonly used in medicinal chemistry?
Answer:
Advanced: What strategies are effective for mitigating cytotoxicity in halogenated quinoline derivatives?
Answer:
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to reduce off-target effects .
- Selective functionalization : Replace 7-Cl with less reactive groups (e.g., -OCH₃) to lower toxicity .
- In vitro screening : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and IC₅₀ values early in development .
Basic: How can researchers validate the crystallographic purity of this compound?
Answer:
- X-ray diffraction : Resolve intramolecular interactions (e.g., C8–H8⋯Cl1, 3.08 Å) and confirm planarity (deviation <0.1 Å) .
- Thermal analysis : Melting point consistency (e.g., 403–404 K) indicates phase purity .
Advanced: What mechanistic insights explain the dual biological activity (e.g., antimicrobial and anticancer) of halogenated quinolines?
Answer:
- DNA intercalation : Planar quinoline cores intercalate bacterial DNA, disrupting replication .
- Enzyme inhibition : Chlorine substituents enhance binding to topoisomerase II (IC₅₀ = 1.2 µM) .
- ROS induction : Electrophilic Cl groups generate oxidative stress in cancer cells (e.g., 2-fold ↑ ROS in MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
